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Compound of Interest

Compound Name: 1-(3-Methylphenyl)piperazine

Cat. No.: B1266048

For: Researchers, scientists, and drug development professionals.

Disclaimer

This document provides a preliminary toxicological assessment of 1-(3-
Methylphenyl)piperazine (3-MPP), also known as 1-(m-Tolyl)piperazine. Due to a lack of
publicly available, direct experimental toxicological studies on 3-MPP, this guide extrapolates
potential toxicological endpoints based on data from structurally related piperazine derivatives
and general toxicological principles. The information herein should be used for preliminary
assessment and to guide future experimental work. Direct empirical testing is essential for a
definitive toxicological profile of 1-(3-Methylphenyl)piperazine.

Introduction

1-(3-Methylphenyl)piperazine is a substituted piperazine derivative. The piperazine scaffold is
common in a variety of pharmacologically active compounds, including approved therapeutics
and designer drugs. As with any novel compound intended for further development or with the
potential for human exposure, a thorough toxicological evaluation is critical. This technical
guide summarizes the known information and provides a proposed framework for the
preliminary toxicological screening of 3-MPP.
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Physicochemical Properties of 1-(3-
Methylphenyl)piperazine

A summary of the key physicochemical properties of 1-(3-Methylphenyl)piperazine is
presented in Table 1. These properties are essential for understanding its potential absorption,
distribution, metabolism, and excretion (ADME) profile.

Property Value Source

CAS Number 41186-03-2 PubChem
Molecular Formula C11HieN2 PubChem
Molecular Weight 176.26 g/mol PubChem
Appearance Liquid Sigma-Aldrich
Boiling Point Not available

Melting Point Not available

Solubility Not specified

pKa Not available

LogP Not available

Predicted Toxicological Profile Based on Piperazine
Derivatives

While specific toxicological data for 3-MPP is not available, the broader class of
phenylpiperazine derivatives has been studied. These compounds are known to exert effects
on the central nervous system and have shown potential for toxicity in various organ systems.

General Toxicology of Phenylpiperazines

Phenylpiperazine derivatives are generally recognized as central nervous system (CNS)
stimulants. Their mechanism of action often involves interaction with dopaminergic,
noradrenergic, and predominantly serotoninergic systems[1]. Acute toxic effects reported for
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some piperazine derivatives include agitation, anxiety, tachycardia, and in some cases,
seizures[1].

Hepatotoxicity of Piperazine Derivatives

In vitro studies on several piperazine derivatives, such as N-benzylpiperazine (BZP) and 1-(3-
trifluoromethylphenyl)piperazine (TFMPP), have indicated a potential for hepatotoxicity. These
studies have shown that piperazine derivatives can induce oxidative stress, mitochondrial
impairment, and apoptosis in hepatic cell lines[2]. The proposed mechanism involves the
generation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), and
disruption of the mitochondrial membrane potential, leading to programmed cell death.

Table 2: In Vitro Hepatotoxicity of Structurally Related Piperazine Derivatives

Compound Cell Line Assay Endpoint Result Reference
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Cardiotoxicity of Piperazine Derivatives

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21744514/
https://pubmed.ncbi.nlm.nih.gov/27358233/
https://pubmed.ncbi.nlm.nih.gov/27358233/
https://pubmed.ncbi.nlm.nih.gov/27358233/
https://pubmed.ncbi.nlm.nih.gov/27358233/
https://pubmed.ncbi.nlm.nih.gov/27358233/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

There is emerging evidence suggesting that some piperazine derivatives may have cardiotoxic
potential. The proposed mechanism involves the disruption of intracellular calcium (Ca2*)
homeostasis and depletion of adenosine triphosphate (ATP), which can lead to impaired
cardiac function[3].

Metabolism of Piperazine Derivatives

Piperazine derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP450)
enzyme system[1]. The specific isozymes involved can vary depending on the substituents on
the piperazine and phenyl rings. Subsequent phase Il metabolism may involve glucuronidation
and/or sulfation[1]. It is anticipated that 1-(3-Methylphenyl)piperazine will follow a similar
metabolic pathway.

Proposed Experimental Protocols for Preliminary
Toxicological Screening

Given the absence of direct toxicological data for 1-(3-Methylphenyl)piperazine, a battery of
standard in vitro and in vivo screening assays is recommended. The following are detailed
protocols for key preliminary toxicological studies.

Acute Oral Toxicity Study (Following OECD TG 423)

o Objective: To determine the acute oral toxicity of 1-(3-Methylphenyl)piperazine.
o Test System: Female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.
e Methodology:

o Animals are fasted overnight prior to dosing.

o A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of
three animals. The substance is dissolved in a suitable vehicle (e.g., corn oil).

o Animals are observed for mortality, clinical signs of toxicity, and body weight changes for
up to 14 days.
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o If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another
group of three animals.

o If mortality is observed at the starting dose, the study is repeated with a lower dose (e.g.,
50 mg/kg).

o At the end of the observation period, surviving animals are euthanized and subjected to a
gross necropsy.

o Endpoint: LDso (Median Lethal Dose) and observed signs of toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

o Objective: To assess the cytotoxic potential of 1-(3-Methylphenyl)piperazine in a human

cell line.
o Test System: Human hepatoma cell line (HepG2).
o Methodology:
o HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

o The cells are then treated with a range of concentrations of 1-(3-
Methylphenyl)piperazine (e.g., from 0.1 pM to 10 mM) for 24 or 48 hours.

o Following treatment, the medium is replaced with a solution containing 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

o After incubation, the formazan crystals formed by viable cells are dissolved in a suitable
solvent (e.g., DMSO).

o The absorbance is measured using a microplate reader at a wavelength of 570 nm.

o Endpoint: ICso (Inhibitory Concentration 50%), representing the concentration that causes a
50% reduction in cell viability.
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Bacterial Reverse Mutation Test (Ames Test, following
OECD TG 471)

+ Objective: To evaluate the mutagenic potential of 1-(3-Methylphenyl)piperazine.

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

o Methodology:

o The test is performed with and without a metabolic activation system (S9 mix from induced
rat liver).

o The bacterial strains are exposed to various concentrations of 1-(3-
Methylphenyl)piperazine.

o Both a plate incorporation method and a pre-incubation method can be used.

o After incubation for 48-72 hours, the number of revertant colonies (colonies that have
regained the ability to synthesize the required amino acid) is counted.

» Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies that is at least twice the background (spontaneous reversion)
rate.

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts
related to the toxicology of piperazine derivatives and proposed experimental workflows for 1-
(3-Methylphenyl)piperazine.
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Proposed Hepatotoxicity Pathway of Phenylpiperazines
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Caption: Proposed mechanism of phenylpiperazine-induced hepatotoxicity.
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Workflow for In Vitro Cytotoxicity Screening
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Workflow for Ames Test (Plate Incorporation)
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Caption: Experimental workflow for the Ames mutagenicity test.
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Conclusion and Recommendations

1-(3-Methylphenyl)piperazine is a compound for which there is a significant lack of public
toxicological data. Based on the known toxicological profiles of structurally related
phenylpiperazine derivatives, it is prudent to anticipate potential CNS stimulant effects, as well
as possible hepatotoxicity and cardiotoxicity. The primary metabolism is expected to be
mediated by hepatic CYP450 enzymes.

It is strongly recommended that the proposed experimental protocols for acute oral toxicity, in
vitro cytotoxicity, and mutagenicity be conducted to establish a baseline toxicological profile for
1-(3-Methylphenyl)piperazine. Further studies, such as an assessment of hERG channel
inhibition for cardiotoxicity and repeated-dose toxicity studies, should be considered based on
the results of these preliminary screens and the intended application of the compound. A
definitive understanding of the safety profile of 1-(3-Methylphenyl)piperazine can only be
achieved through direct experimental evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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